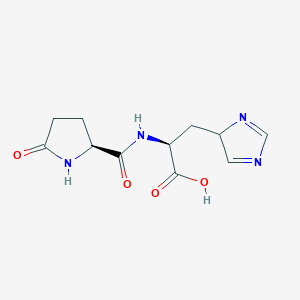

pGlu-His-OH

Description

pGlu-His-OH (pyroglutamyl-histidyl dipeptide) is a truncated analog of thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH₂). Unlike TRH, which contains a C-terminal proline amide, pGlu-His-OH terminates with a hydroxyl group (-OH) and lacks the proline residue. This structural modification significantly impacts its biological and chemical properties. The pyroglutamate (pGlu) moiety confers resistance to enzymatic degradation, while the histidine residue enables metal coordination, particularly with copper(II) ions .

Properties

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c16-9-2-1-7(14-9)10(17)15-8(11(18)19)3-6-4-12-5-13-6/h4-5,7-8H,1-3H2,(H,12,13)(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWCSGJOVUQCME-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32159-22-1 | |

| Record name | 5-Oxo-L-prolyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32159-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

pGlu-His-OH, also known as Pyroglutamyl-Histidine, is a dipeptide that has been found to interact with several targets in the body. One of the primary targets of pGlu-His-OH is the Thyrotropin-Releasing Hormone Receptor (TRHR) . TRHR is a member of the rhodopsin-like G protein-coupled receptor superfamily. It plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.

Mode of Action

The interaction of pGlu-His-OH with its targets leads to a series of biochemical reactions. For instance, when pGlu-His-OH binds to TRHR, it can act as an antagonist, inhibiting the actions of the Thyrotropin-Releasing Hormone (TRH). This interaction can lead to changes in the activity of the receptor and subsequently alter the signaling pathways it is involved in.

Biochemical Pathways

The binding of pGlu-His-OH to TRHR can affect several biochemical pathways. For example, it can influence the phosphoinositide-calcium-protein kinase C pathway , which is involved in the regulation of various cellular processes, including cell proliferation and differentiation. Additionally, pGlu-His-OH has been found to inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease.

Result of Action

The molecular and cellular effects of pGlu-His-OH’s action can vary depending on the specific target and the biochemical pathway involved. For instance, the inhibition of PDE5A1 by pGlu-His-OH can potentially lead to an increase in cyclic guanosine monophosphate (cGMP) levels, which can have various effects on cellular function.

Biochemical Analysis

Biochemical Properties

pGlu-His-OH interacts with several enzymes, proteins, and other biomolecules. For instance, pGlu, a natural amino acid derivative, has been found to efficiently inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease. These interactions are crucial for the biochemical reactions involving pGlu-His-OH.

Cellular Effects

The effects of pGlu-His-OH on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, pGlu-His-OH can inhibit PDE5A1, which plays a key role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger in cell signaling pathways.

Molecular Mechanism

At the molecular level, pGlu-His-OH exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, pGlu-His-OH can inhibit ACE, an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pGlu-His-OH change over time. It has been observed that free glutamine (Gln) and glutamic acid (Glu) cyclize to pGlu in the electrospray ionization source, revealing a previously uncharacterized artifact in metabolomic studies. This suggests that pGlu-His-OH may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

pGlu-His-OH is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, pGlu-His-OH can inhibit urease, an enzyme that catalyzes the hydrolysis of urea, a critical process in the nitrogen metabolism.

Biological Activity

pGlu-His-OH, or pyroglutamylhistidine, is a dipeptide formed by the linkage of pyroglutamic acid (pGlu) and histidine (His). This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and antioxidant properties. This article reviews the biological activity of pGlu-His-OH, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

pGlu-His-OH is characterized by its cyclic structure from pyroglutamic acid and the essential amino acid histidine. The unique combination of these two components contributes to its biochemical properties, which can influence protein stability and function.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pyroglutamic Acid | C5H7NO3 | Cyclic structure; involved in metabolic pathways |

| Histidine | C6H9N3O2 | Essential amino acid; precursor for histamine |

| Glycyl-Histidine | C8H10N4O3 | Contains glycine; known for its buffering capacity |

| Acetyl-Pyroglutamic Acid | C7H9NO4 | Acetylated form; enhanced solubility |

Neuroprotective Effects

Research indicates that pGlu-His-OH may play a role in neuroprotection, particularly concerning Alzheimer's disease (AD). Studies have shown that abnormal protein modifications, including increased levels of N-terminal pyroglutamylation, are associated with the formation of amyloid plaques, a hallmark of AD. The presence of pGlu-His-OH at the N-terminus of proteins suggests a link to neurodegenerative processes, prompting investigations into its potential as a therapeutic target for slowing disease progression .

Antioxidant Properties

The antioxidant capabilities of pGlu-His-OH are attributed to histidine's ability to scavenge free radicals. This property may help mitigate oxidative stress in biological systems, which is crucial in various physiological processes. Peptides containing histidine are known to influence neurotransmission and cognitive functions, further emphasizing the significance of pGlu-His-OH in maintaining neurological health .

Case Studies and Experimental Evidence

- Role in Protein Aggregation : A study highlighted the involvement of pGlu-His-OH in the aggregation of proteins linked to Alzheimer's disease. Researchers are exploring how targeting these modifications could lead to new therapeutic strategies .

- Enzymatic Activity : Pyroglutamyl aminopeptidase type-II has been identified as an enzyme that hydrolytically removes the L-pyroglutamyl residue from peptides like thyrotropin-releasing hormone (TRH), indicating that pGlu-His-OH may influence hormonal regulation and metabolic pathways .

- Physico-Chemical Properties : Investigations into the physico-chemical properties of pGlu-His-OH have shown that its stability and activity are significantly influenced by environmental factors such as pH and temperature .

Comparison with Similar Compounds

Metal-Binding Properties

Copper(II) binding studies reveal distinct behaviors among TRH analogs:

Mechanistic Insights :

Immunochemical Reactivity

Modifications to TRH’s structure drastically affect antibody recognition:

- pGlu-His-OH and His-Pro-NH₂ (another truncated analog) show <5% cross-reactivity with TRH-specific antibodies .

- Substitutions in the Pro region (e.g., Pro-Gly-NH₂) or elongation of the peptide chain (e.g., LH-RH) also abolish immunoreactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.